1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene
Overview
Description
1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromine atom, a fluorine atom, and a cyclobutylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene typically involves the bromination of a precursor compound, followed by the introduction of the cyclobutylmethoxy and fluorine groups. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The cyclobutylmethoxy group can be introduced through an etherification reaction using cyclobutylmethanol and a suitable base. The fluorine atom is often introduced via electrophilic fluorination using reagents such as Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and etherification processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and amines.
Electrophilic Aromatic Substitution: Products include nitro and sulfonic acid derivatives.
Oxidation and Reduction: Products include alcohols, ketones, and carboxylic acids.
Scientific Research Applications
1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the cyclobutylmethoxy group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, affecting various biochemical pathways.
Comparison with Similar Compounds
- 1-Bromo-3-(cyclopropylmethoxy)-benzene
- 1-Bromo-3-(3-methyl-cyclobutylmethoxy)-benzene
- 1-Bromo-3-(cyclobutylmethoxy)-5-(trifluoromethoxy)-benzene
Comparison: 1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. The cyclobutylmethoxy group provides additional steric hindrance, influencing the compound’s overall reactivity and interaction with other molecules.
Properties
IUPAC Name |
1-bromo-3-(cyclobutylmethoxy)-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO/c12-9-4-10(13)6-11(5-9)14-7-8-2-1-3-8/h4-6,8H,1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMOTVOEHDJCPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC(=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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